molecular formula C16H19N5O3 B5352746 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide

Cat. No.: B5352746
M. Wt: 329.35 g/mol
InChI Key: PCDUIQYKCPBDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide is a complex organic compound that features a pyrazole ring, a benzoxadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide typically involves multiple steps. One common method includes the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate benzoxadiazole derivative under controlled conditions. The reaction is often carried out in a solvent-free environment or using a suitable organic solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .

Mechanism of Action

The mechanism of action of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Properties

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-16(2,3)14-8-11(17-18-14)9-20(4)15(22)10-5-6-13-12(7-10)19-24-21(13)23/h5-8H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDUIQYKCPBDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C2=CC3=NO[N+](=C3C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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